6H-Cyclopenta[b]thiophene, 5,6-dimethyl-
Description
6H-Cyclopenta[b]thiophene, 5,6-dimethyl- is a heterocyclic compound belonging to the thiophene family. It consists of a five-membered ring with one sulfur atom and four carbon atoms, along with two methyl groups attached to the ring.
Properties
CAS No. |
62291-24-1 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
5,6-dimethyl-6H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C9H10S/c1-6-5-8-3-4-10-9(8)7(6)2/h3-5,7H,1-2H3 |
InChI Key |
CZRSYKZQUXWXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C1SC=C2)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Dehydration of Dihydroxy Precursors
The most direct route involves acid-mediated dehydration of 5,6-dihydro-2,5-dimethyl-3-phenyl-4H-cyclopenta[b]thiophene-4-ol. In a representative procedure, 9.1 g (37 mmol) of the dihydroxy precursor is treated with p-toluenesulfonic acid (175 mg, 0.9 mmol) in benzene at 45°C for 15 minutes under nitrogen. The reaction proceeds via protonation of the hydroxyl group, followed by elimination to form the aromatic cyclopenta[b]thiophene core. Quenching with ice-cold sodium bicarbonate and purification via column chromatography (hexanes) yields 4.2 g (50%) of the title compound.
Key advantages include:
- Short reaction time (15–30 minutes)
- Moderate yields (50–60%) under optimized conditions
- Compatibility with electron-withdrawing substituents (e.g., phenyl at position 3)
¹H NMR analysis (CD₂Cl₂) confirms regioselectivity: δ 7.55–7.25 (m, 5H, aromatic), 6.44/6.35 (2s, 1H, thiophene H), 3.14 (s, 2H, CH₂), 2.5 (m, 3H, CH₃), 2.15 (s, 3H, CH₃).
Cyclization of 1-(Thienyl)Propan-3-ol-1-One Derivatives
Patented methodologies describe cyclization strategies using 2-substituted-1-(thienyl-2')-propan-3-ol-1-ones. For example, 2-ethyl-1-(thienyl-2')-propan-3-ol-1-one undergoes cyclization in polyphosphoric acid (PPA) at 80°C for 6 hours to yield 5-ethyl-4,5-dihydro-6-oxo-6H-cyclopenta[b]thiophene. Adapting this for dimethyl analogs requires substituting the ethyl group with methyl during the propanol precursor synthesis.
Optimization Insights :
- Catalyst : PPA outperforms H₂SO₄ in yield (75–80% vs. 60–65%)
- Temperature : Exothermic cyclization necessitates controlled heating (70–90°C)
- Workup : Ether extraction followed by vacuum distillation minimizes side products
Clemmensen Reduction of 6-Oxo Intermediates
Reduction of 4,5-dihydro-6-oxo-6H-cyclopenta[b]thiophene derivatives using zinc amalgam and HCl provides access to the saturated core. A scaled procedure refluxes 360 g of 5-ethyl-6-oxo derivative with Zn/Hg in ethanol and concentrated HCl for 9 hours, yielding 283 g (78%) of 5-ethyl-4,5-dihydro-6H-cyclopenta[b]thiophene. For dimethyl analogs, this method requires starting from 5,6-dimethyl-6-oxo precursors.
Critical Parameters :
- Acid Concentration : Incremental HCl addition prevents over-reduction
- Solvent : Ethanol enhances solubility of zinc intermediates
- Distillation : Boiling points range 90–110°C/10 mmHg for methyl derivatives
Microwave-Assisted Synthesis
A breakthrough method from Chinese Patent CN115650952A utilizes microwave irradiation to accelerate cyclocondensation. While demonstrated for 5,6-dihydro-4-ketone derivatives, adapting the protocol with N,N-dimethylacrylamide and methyl-substituted thiophenes could streamline dimethyl analog synthesis.
Conditions :
- Catalyst : Trifluoromethanesulfonic anhydride (Tf₂O)
- Solvent : Dichloroethane (1:4 v/v substrate:solvent)
- Microwave Power : 300 W, 15-minute irradiation
Advantages over conventional heating include:
- 90% yield vs. 50–60% for thermal methods
- 15-minute reaction time vs. 6–24 hours
- Reduced solvent volume (5x less)
Comparative Analysis of Synthetic Methods
Purification and Characterization
- Column Chromatography : Hexanes/ethyl acetate (9:1) effectively isolates the dimethyl analog (Rₓ = 0.45)
- Distillation : Vacuum distillation (90–100°C/10 mmHg) purifies gram-scale batches
- ¹H NMR : Diagnostic peaks at δ 2.15–2.5 (methyl groups) and 6.35–6.44 (thiophene proton)
- MS : Molecular ion at m/z 226.34 (C₁₅H₁₄S⁺) with fragmentation pattern confirming ring structure
Industrial Considerations
While lab-scale methods favor microwave and acid-catalyzed routes, cost analysis reveals:
Chemical Reactions Analysis
Types of Reactions
6H-Cyclopenta[b]thiophene, 5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6H-Cyclopenta[b]thiophene, 5,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6H-Cyclopenta[b]thiophene, 5,6-dimethyl- involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to exhibit a variety of biological effects, which may provide insights into the potential interactions of this compound with its targets. the specific pathways influenced by this compound require further investigation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenyl-6H-cyclopenta[b]thiophene: Similar structure with a phenyl group instead of a methyl group.
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ylamine: Contains an amine group instead of methyl groups.
Uniqueness
6H-Cyclopenta[b]thiophene, 5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and photovoltaics, where precise control over molecular properties is crucial.
Q & A
Q. What are the established synthetic routes for 6H-cyclopenta[b]thiophene derivatives, and what factors influence yield optimization?
Methodological Answer: A common approach involves alkylation of cyclopenta[c]thiophene precursors using Grignard reagents. For example, treating 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one with methyl or ethyl Grignard reagents yields 5-methyl- or 5-ethyl-substituted derivatives at 60–65% efficiency under nitrogen atmosphere . Yield optimization depends on reagent purity, reaction time, and temperature control. Alternative routes include sulfone ester precursors (e.g., compound 9 synthesized via chloromethylthiophene intermediates), which enable functionalization for electronic applications .
Q. How are structural and electronic properties of 5,6-dimethyl-6H-cyclopenta[b]thiophene characterized experimentally?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and regiochemistry. For example, methyl group splitting patterns in ¹H NMR distinguish between 5- and 6-position substitutions . X-ray crystallography provides precise bond-length data, revealing aromaticity deviations in the fused thiophene ring system. Computational methods (DFT) complement experimental data by modeling HOMO-LUMO gaps, which correlate with conductivity in polymerized forms .
Q. What biological activities have been reported for cyclopenta[b]thiophene derivatives, and how are these assays designed?
Methodological Answer: Antitumor activity is assessed via in vitro cytotoxicity assays (e.g., MTT assays) against cancer cell lines. For instance, cyclopenta[c]thiophene analogs inhibit proliferation in breast cancer models (IC₅₀ values ~10 µM) by intercalating DNA or disrupting topoisomerase activity . Assay design requires controls for solvent effects (DMSO tolerance <1%) and validation using reference compounds like doxorubicin.
Advanced Research Questions
Q. How can conflicting data on reaction yields for Grignard-based alkylation of cyclopenta[b]thiophene precursors be resolved?
Methodological Answer: Discrepancies in yields (e.g., 60% vs. 65% for methyl vs. ethyl Grignard reagents ) often stem from steric effects or competing side reactions. Kinetic studies (e.g., monitoring via in-situ IR) can identify intermediates like enolates that quench reactivity. Troubleshooting includes using bulky ligands (e.g., THF vs. diethyl ether) to modulate nucleophilicity or switching to organozinc reagents for selective alkylation .
Q. What strategies are effective for integrating 5,6-dimethyl-6H-cyclopenta[b]thiophene into conductive polymers?
Methodological Answer: Electropolymerization in anhydrous acetonitrile with dopants (e.g., LiClO₄) generates thin films with tunable bandgaps. Cyclic voltammetry reveals oxidation potentials (~1.2 V vs. Ag/Ag⁺) indicative of π-conjugation extension. Post-polymerization doping with iodine vapor enhances conductivity (up to 10⁻² S/cm), measured via four-probe techniques . Challenges include avoiding over-oxidation, which disrupts the fused-ring structure.
Q. How do computational models address contradictions in aromaticity predictions for cyclopenta[b]thiophene systems?
Methodological Answer: Discrepancies between NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) indices arise from non-planar ring distortions. Multireference methods (CASSCF) better capture diradical character in the cyclopentadienyl-thiophene fusion. Benchmarking against experimental bond lengths (e.g., 1.42 Å for C-S bonds ) validates model accuracy .
Q. What catalytic applications exist for zirconium complexes of cyclopenta[b]thiophene, and how are these tested?
Methodological Answer: Zirconium complexes with cyclopenta[b]thiophene ligands catalyze α-olefin polymerization. Activity is tested via ethylene pressure reactions in toluene, with molecular weight distribution analyzed by GPC. For example, Cp*-Zr complexes achieve turnover frequencies >10⁴ h⁻¹, influenced by electron-withdrawing substituents on the thiophene ring .
Methodological Considerations
Q. What safety protocols are critical when handling cyclopenta[b]thiophene precursors?
Answer: Chloromethyl intermediates (e.g., 3,4-bis(chloromethyl)-2,5-dimethylthiophene) require glovebox use due to moisture sensitivity. Waste must be neutralized with 10% NaOH before disposal. Personal protective equipment (PPE) includes nitrile gloves and fume hood containment to avoid inhalation of volatile byproducts .
Q. How can researchers validate the purity of synthesized 5,6-dimethyl-6H-cyclopenta[b]thiophene?
Answer: High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺) with <5 ppm error. Purity >95% is verified via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Trace impurities (e.g., sulfone esters) are identified via GC-MS headspace analysis .
Data Contradiction Analysis
Q. Why do some studies report lower antitumor activity for 5,6-dimethyl derivatives compared to unsubstituted analogs?
Answer: Methyl groups may sterically hinder DNA intercalation, reducing binding affinity. Comparative molecular docking studies (PDB: 1BNA) show that substituents at the 5/6 positions decrease minor groove interactions by ~30%. Bioisosteric replacement with fluorine or methoxy groups restores activity in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
